Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide
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Overview
Description
Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide is a heterocyclic compound that features a unique structure combining elements of benzene, oxathiazine, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide typically involves multicomponent reactions. One common method involves the reaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with ethyl cyanoacetate and aromatic aldehydes . The reaction conditions often include the use of ammonium acetate as a catalyst and heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxathiazine ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzene ring or the oxathiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced oxathiazine derivatives.
Substitution: Various substituted benzene or oxathiazine derivatives.
Scientific Research Applications
Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide can be compared with other similar compounds, such as:
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Shares a similar oxathiazine core but lacks the ethyl carboxylate group.
1-ethyl-1H-2,1-benzothiazine 2,2-dioxide: Contains a benzothiazine ring but differs in the position and nature of substituents.
4H-1,2,4-benzothiadiazine-1,1-dioxide: Features a benzothiadiazine ring and is known for its activity as a potassium channel activator.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO5S |
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Molecular Weight |
257.27 g/mol |
IUPAC Name |
ethyl 2,2-dioxo-1H-4,2λ6,1-benzoxathiazine-7-carboxylate |
InChI |
InChI=1S/C10H11NO5S/c1-2-15-10(12)7-3-4-9-8(5-7)11-17(13,14)6-16-9/h3-5,11H,2,6H2,1H3 |
InChI Key |
WBGZIGWLKQLPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCS(=O)(=O)N2 |
Origin of Product |
United States |
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